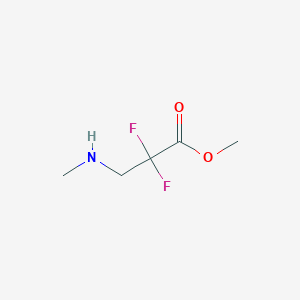
Methyl 2,2-difluoro-3-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-difluoro-3-(methylamino)propanoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3-(methylamino)propanoate typically involves the reaction of 2,2-difluoro-3-(methylamino)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced equipment to maintain the required reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-difluoro-3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .
Aplicaciones Científicas De Investigación
Methyl 2,2-difluoro-3-(methylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2,2-difluoro-3-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 2,2-difluoro-3-(methylamino)propanoate
- Methyl 2,2-difluoropropanoate
Uniqueness
Methyl 2,2-difluoro-3-(methylamino)propanoate is unique due to its difluoro substitution, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and provides specific advantages in research applications compared to its analogs .
Propiedades
Fórmula molecular |
C5H9F2NO2 |
|---|---|
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
methyl 2,2-difluoro-3-(methylamino)propanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-8-3-5(6,7)4(9)10-2/h8H,3H2,1-2H3 |
Clave InChI |
AKGIHJFDTXVPRM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C(=O)OC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


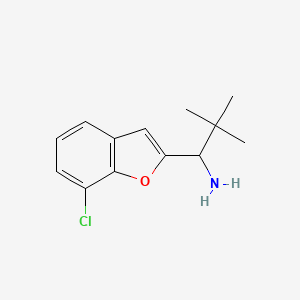
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
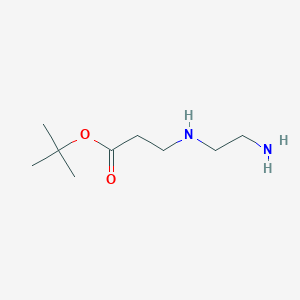
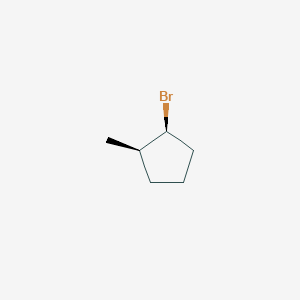




![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
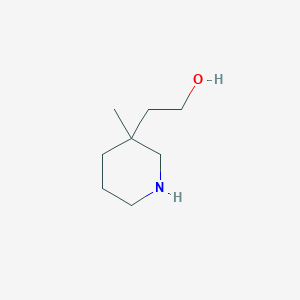
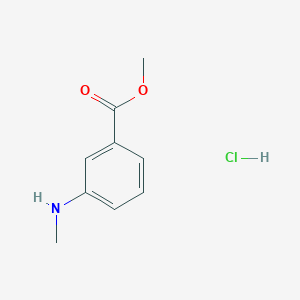
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

